N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide
Description
Properties
IUPAC Name |
N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-14-11-21-16(18(14)13-9-5-2-6-10-13)17-15(20)12-7-3-1-4-8-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXWNTMAWNECPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NC(=O)C2=CC=CC=C2)S1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide typically involves the reaction of thiourea with chloroacetyl chloride in the presence of pyridine . This reaction forms the thiazolidine ring, which is then further reacted with benzoyl chloride to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques, including the use of solvents like dimethylformamide (DMF) and catalysts to optimize yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiazolidinone ring undergoes oxidation:
| Reagent | Product | Conditions | Notes |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide (S=O) | RT, 12 h | Partial conversion |
| mCPBA | Sulfone (O=S=O) | CH₂Cl₂, 0°C→RT | Complete oxidation |
Mechanism : Electrophilic oxygen transfer from the peroxide to sulfur, forming sulfoxide intermediates.
Substitution Reactions
The exocyclic imine (C=N) and benzamide moiety participate in nucleophilic substitutions:
Acylation
| Reactant | Product | Conditions | Yield |
|---|---|---|---|
| Benzoyl chloride | N-Acylated derivative | Pyridine, 60°C | 65% |
Amine Substitution
| Reactant | Product | Conditions | Yield |
|---|---|---|---|
| Ethylenediamine | Imine-opening adduct | EtOH, reflux | 52% |
Reduction Reactions
The thiazolidinone carbonyl group is reduced to a thiazolidine:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| NaBH₄ | Thiazolidine (C–OH) | MeOH, 0°C | 40% |
| LiAlH₄ | Thiazolidine (C–H) | THF, reflux | 38% |
Ring-Opening Reactions
Acidic or basic hydrolysis cleaves the thiazolidinone ring:
| Conditions | Products | Mechanism |
|---|---|---|
| 2M HCl, 80°C | Benzamide + Thiol intermediate | Protonation of carbonyl → S–C bond cleavage |
| 1M NaOH, reflux | Carboxylate + Amine derivatives | Nucleophilic OH⁻ attack |
Biological Activity Modulation via Structural Modifications
Derivatives of this compound exhibit altered bioactivity profiles based on substitution patterns:
| Derivative | IC₅₀ (769-P renal cancer cells) | Key Modification |
|---|---|---|
| Parent compound | 2.93 mM | – |
| 4-Methylphenyl analog | 1.45 mM | Electron-donating group |
| Nitrophenyl analog | >5 mM | Electron-withdrawing group |
Substituents at the phenyl ring significantly influence cytotoxicity .
Mechanistic Insights
-
Anticancer Activity : Apoptosis induction via G1 cell cycle arrest and mitochondrial pathway activation .
-
Antimicrobial Action : Disruption of microbial cell membrane integrity through thiol group interactions .
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 200°C without melting.
-
pH Sensitivity : Stable in neutral conditions; hydrolyzes rapidly under strongly acidic/basic conditions.
-
Solubility : Poor in water; soluble in DMSO, DMF, and THF.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Linear Formula : C₁₆H₁₂N₂O₂S
- CAS Number : 139564-90-2
The thiazolidine ring structure contributes to its biological activity, making it a subject of interest in drug design.
Antimicrobial Activity
One of the primary applications of N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide is its antimicrobial properties . Research indicates that derivatives of thiazolidine compounds exhibit potent activity against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazolidine derivatives, including this compound. The results showed:
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 4d | 10.7–21.4 μmol/mL | 21.4–40.2 μmol/mL |
| 4p | Not specified | Not specified |
| 3h | Not specified | Not specified |
The best activity was exhibited by compound 4d, indicating strong potential for further development as an antimicrobial agent .
Pharmaceutical Applications
Beyond its antimicrobial properties, this compound serves as an intermediate in pharmaceutical synthesis . Its unique structure allows for modifications that can lead to the development of new therapeutic agents.
Synthesis and Modification
The compound can undergo various chemical reactions to yield derivatives with enhanced biological activities. For instance, modifications at the benzamide moiety can result in improved selectivity and potency against specific pathogens.
Potential in Drug Development
Given its promising biological activities, this compound is being explored for:
- Antibacterial Agents : Development of new antibiotics targeting resistant strains.
- Antifungal Treatments : Formulations aimed at treating systemic fungal infections.
- Anti-inflammatory Drugs : Investigating its role in modulating inflammatory pathways.
Mechanism of Action
The mechanism of action of N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring is known to enhance the compound’s binding affinity to these targets, leading to its biological effects. The pathways involved include inhibition of microbial growth and modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Variations in Thiazolidinone Derivatives
Key Observations :
- Electron-Withdrawing Groups : The 4-chloro substitution in benzothiazole derivatives enhances electrophilicity, which may improve binding to microbial targets .
- Sulfonyl Linkages : Compounds with sulfonyl groups (e.g., m/z 492.07) show pro-apoptotic activity, likely due to enhanced interactions with cellular kinases .
Spectral and Crystallographic Comparisons
Table 2: Spectral Data for Selected Thiazolidinone Derivatives
Key Observations :
Key Observations :
- Anticancer Activity : Sulfonyl-linked derivatives (e.g., compound 22) exhibit potent pro-apoptotic effects, likely due to sulfonyl groups enhancing DNA intercalation .
- Antimicrobial Activity : Chlorinated benzothiazole derivatives show superior efficacy against Gram-negative bacteria compared to the parent compound .
Biological Activity
N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazolidinone ring, an imine group, and a benzamide moiety. The synthesis typically involves a multi-step process that includes the condensation of appropriate aldehydes with thiosemicarbazides followed by cyclization to form the thiazolidinone structure.
Synthetic Route Example
- Condensation : Reacting 4-oxo-3-phenylthiazolidine with an appropriate amine.
- Cyclization : Formation of the thiazolidinone ring through cyclization reactions.
- Purification : Techniques like recrystallization or chromatography are used to purify the final product.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazolidinone structure allows for interactions with various enzymes, potentially inhibiting their activity.
- Antimicrobial Activity : Studies have shown that derivatives of thiazolidinones exhibit significant antibacterial and antifungal properties against various pathogens.
- Anticancer Properties : Research indicates that compounds in this class can induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various thiazolidinone derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial and fungal strains.
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 10.7 - 21.4 | S. aureus, E. coli |
| Other Derivatives | Varies | Various pathogens |
The compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values indicating effective inhibition at low concentrations .
Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa, A549) demonstrated that this compound induces significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .
Case Studies
- Antibacterial Study : A research team synthesized a series of thiazolidinones and evaluated their antibacterial efficacy. The best-performing compound showed an MIC of 10 µg/mL against E. coli, demonstrating the potential for developing new antibiotics from this scaffold .
- Anticancer Research : In a study focused on the anticancer properties of thiazolidinones, this compound was found to significantly reduce cell viability in various cancer cell lines compared to control groups .
Q & A
Q. What are the standard synthetic routes for N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide and its derivatives?
The compound is typically synthesized via condensation reactions. For example, hydrazide intermediates react with substituted benzaldehydes under reflux conditions to form thiazolidinone derivatives. Key steps include cyclization with thioglycolic acid or chloroacetyl chloride, as demonstrated in the synthesis of structurally related compounds . Refluxing in ethanol or methanol with catalytic acetic acid is common, followed by purification via column chromatography (hexane/EtOAc gradients) .
Q. How are structural and purity characteristics validated for this compound?
Characterization employs IR spectroscopy (to confirm carbonyl and NH groups, e.g., ν ~1701 cm⁻¹ for C=O), ¹H/¹³C NMR (to assign aromatic protons, thiazolidinone ring protons, and substituent-specific shifts), and HPLC (retention times ~7–12 minutes under reverse-phase conditions) . High-resolution mass spectrometry (HR-MS) confirms molecular ion peaks .
Q. What in vitro biological screening methods are used to evaluate its bioactivity?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination against bacterial/fungal strains) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ calculations) .
- Enzyme inhibition : PARP-1 inhibition studies using fluorescence-based assays .
Advanced Research Questions
Q. How do substituent variations impact biological activity?
Systematic SAR studies reveal that electron-withdrawing groups (e.g., 4-Cl, 4-F on benzaldehyde) enhance antimicrobial potency, likely by increasing electrophilicity at the thiazolidinone core. Conversely, allyl or methylthio groups at the N3 position improve solubility but may reduce target binding affinity . Contradictory data arise in anticancer assays, where bulky substituents (e.g., pyridinylpiperazine) improve PARP-1 inhibition but reduce cellular uptake .
Q. What mechanistic insights exist for its cyclization and reactivity?
Cyclization proceeds via nucleophilic attack of thiourea intermediates on chloroacetyl chloride, eliminating HCl to form the thiazolidinone ring. DFT calculations suggest the Z-configuration of the exocyclic double bond stabilizes the structure via intramolecular hydrogen bonding . Anomalous reactivity (e.g., unexpected byproducts) can arise from competing pathways under non-optimized conditions, necessitating strict control of stoichiometry and temperature .
Q. How is crystallographic data utilized to resolve structural ambiguities?
Single-crystal X-ray diffraction (performed using SHELXL or WinGX/ORTEP ) confirms bond lengths, angles, and packing interactions. For example, the thiazolidinone ring adopts a planar conformation, with phenyl groups orthogonal to the plane. Discrepancies between experimental and calculated (e.g., Gaussian-optimized) geometries highlight the role of crystal packing forces .
Q. What computational strategies are employed for target prediction?
Molecular docking (AutoDock Vina) and MD simulations identify potential targets like bacterial acetyltransferase (AcpS) or PARP-1. Pharmacophore mapping emphasizes the importance of the benzamide-thiazolidinone scaffold for hydrogen bonding with active-site residues (e.g., Gly863 in PARP-1) .
Data Contradictions and Resolution
- Yield variability : Substituent-dependent yields (29–56% in derivatives ) suggest steric/electronic effects during cyclization. Optimization via microwave-assisted synthesis or green solvents (e.g., PEG-400) improves efficiency .
- Bioactivity inconsistencies : Discrepancies in MIC values across studies may stem from assay conditions (e.g., inoculum size, solvent DMSO concentration). Standardized CLSI/M7-A6 protocols are recommended .
Methodological Best Practices
- Synthesis : Use anhydrous conditions and degassed solvents to prevent oxidation of thiol intermediates .
- Crystallization : Slow evaporation from DMSO/EtOH mixtures yields diffraction-quality crystals .
- Data analysis : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
